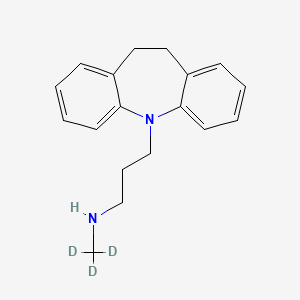
3-(4-Chlorophenyl)glutaric-d4 Anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)glutaric-d4 Anhydride is a deuterated form of 3-(4-Chlorophenyl)glutaric Anhydride. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for studies involving metabolic pathways and reaction mechanisms.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)glutaric-d4 Anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds and in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is the GABA-B receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .
Mode of Action
This compound acts as an agonist at the GABA-B receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s function .
Biochemical Pathways
Upon activation of the GABA-B receptor, there is an increase in the conductance of potassium ions, which leads to hyperpolarization of the neuron . This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability .
Pharmacokinetics
It is known to be soluble in chloroform , which suggests that it may have good lipid solubility and thus could potentially cross the blood-brain barrier.
Result of Action
The activation of the GABA-B receptor by this compound leads to a decrease in neuronal excitability . This can result in muscle relaxation, making it potentially useful in the treatment of conditions such as spasticity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)glutaric-d4 Anhydride typically involves the reaction of 3-(4-Chlorophenyl)glutaric acid with a deuterating agent to replace the hydrogen atoms with deuterium. This is followed by cyclization to form the anhydride. The reaction conditions often require a solvent such as chloroform and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)glutaric-d4 Anhydride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)glutaric Anhydride: The non-deuterated form of the compound.
3-(4-Chlorophenyl)glutaric Acid: The precursor to the anhydride form.
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A related compound with a similar structure.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)glutaric-d4 Anhydride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in metabolic studies and reaction mechanisms, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRLOJECISNAO-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675754 |
Source


|
| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189700-43-3 |
Source


|
| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

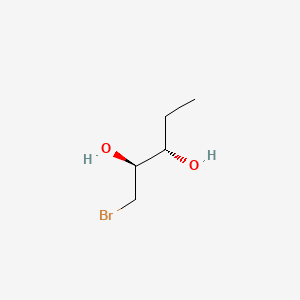
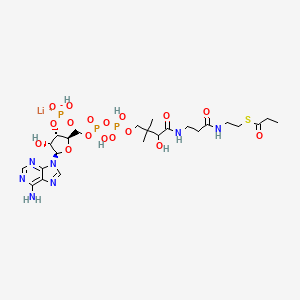

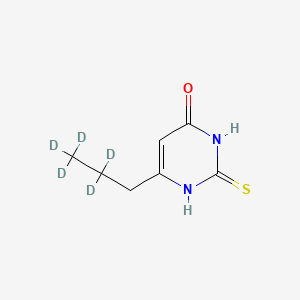
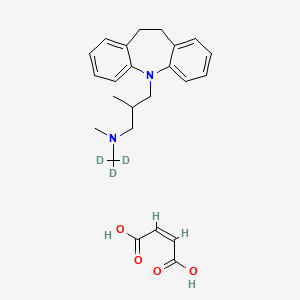
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)

